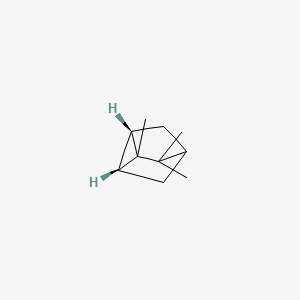
(1r)-(+)-Tricyclene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1r)-(+)-Tricyclene is a bicyclic monoterpene hydrocarbon with a unique tricyclic structure. It is a naturally occurring compound found in various essential oils, including those of pine and fir trees. This compound is known for its distinctive aroma and is used in the fragrance industry. Its chemical structure consists of three interconnected rings, making it an interesting subject for chemical research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1r)-(+)-Tricyclene can be achieved through several methods. One common approach involves the cyclization of suitable precursors under acidic conditions. For example, the cyclization of α-pinene in the presence of a strong acid like sulfuric acid can yield this compound. Another method involves the use of catalytic hydrogenation of certain bicyclic compounds to form the tricyclic structure.
Industrial Production Methods
Industrial production of this compound typically involves the extraction of essential oils from pine or fir trees, followed by purification processes to isolate the compound. The extracted oils are subjected to fractional distillation to separate this compound from other components. This method is preferred due to the natural abundance of the compound in these essential oils.
化学反応の分析
Types of Reactions
(1r)-(+)-Tricyclene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form tricyclene oxide using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols or other reduced forms using reagents like lithium aluminum hydride.
Substitution: Halogenation reactions can introduce halogen atoms into the tricyclic structure, forming compounds like tricyclene chloride or bromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogens like chlorine and bromine, often in the presence of a catalyst or under UV light.
Major Products Formed
Oxidation: Tricyclene oxide and other oxygenated derivatives.
Reduction: Tricyclene alcohols and other reduced forms.
Substitution: Halogenated tricyclenes like tricyclene chloride and bromide.
科学的研究の応用
(1r)-(+)-Tricyclene has several scientific research applications:
Chemistry: It is used as a model compound to study the reactivity and stability of tricyclic structures. Researchers investigate its behavior under various chemical reactions to understand the properties of similar compounds.
Biology: Studies have explored its potential biological activities, including antimicrobial and antifungal properties. It is also investigated for its role in plant defense mechanisms.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a natural product in drug development.
Industry: In the fragrance industry, this compound is used as a component in perfumes and other scented products due to its pleasant aroma.
作用機序
The mechanism of action of (1r)-(+)-Tricyclene involves its interaction with various molecular targets. In biological systems, it may interact with cell membranes and proteins, leading to changes in cell function. Its antimicrobial properties are believed to result from its ability to disrupt microbial cell membranes, leading to cell death. The exact molecular pathways involved are still under investigation, but its effects on cellular structures and functions are of significant interest.
類似化合物との比較
Similar Compounds
α-Pinene: A bicyclic monoterpene with a similar structure, commonly found in pine resin.
Camphene: Another bicyclic monoterpene with a different arrangement of rings.
Limonene: A monocyclic monoterpene with a similar chemical composition but different structure.
Uniqueness
(1r)-(+)-Tricyclene is unique due to its tricyclic structure, which distinguishes it from other monoterpenes. This structure imparts specific chemical and physical properties, making it valuable for various applications. Its distinctive aroma and reactivity also set it apart from similar compounds.
特性
分子式 |
C10H16 |
|---|---|
分子量 |
136.23 g/mol |
IUPAC名 |
(2S,6R)-1,7,7-trimethyltricyclo[2.2.1.02,6]heptane |
InChI |
InChI=1S/C10H16/c1-9(2)6-4-7-8(5-6)10(7,9)3/h6-8H,4-5H2,1-3H3/t6?,7-,8+,10? |
InChIキー |
RRBYUSWBLVXTQN-VZCHMASFSA-N |
異性体SMILES |
CC1(C2C[C@H]3C1([C@H]3C2)C)C |
正規SMILES |
CC1(C2CC3C1(C3C2)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


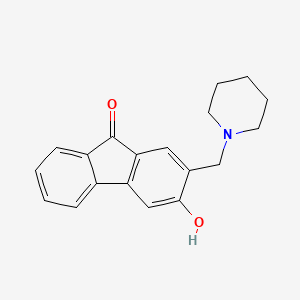
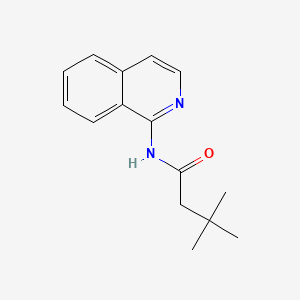
![7-Oxabicyclo[4.1.0]heptan-3-yl 2-(7-oxabicyclo[4.1.0]heptan-3-yl)acetate](/img/structure/B13823945.png)
![N'-[(1E)-1-(3-hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)ethyl]acetohydrazide](/img/structure/B13823948.png)

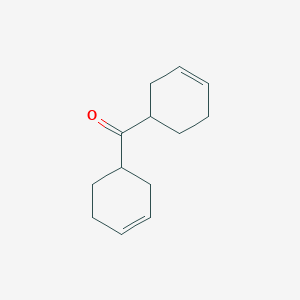

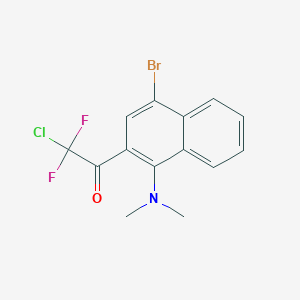
![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B13823980.png)
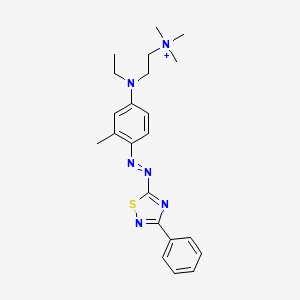
![4-{5-[(2-{[4-(4-fluorophenyl)-1,3-thiazol-2-yl]amino}-2-oxoethyl)sulfanyl]-1H-tetrazol-1-yl}benzoic acid](/img/structure/B13823998.png)
![2-(6-Chloroimidazo[1,2-B]pyridazin-3-YL)ethan-1-OL](/img/structure/B13824008.png)
![5-[(3R,3aR,5R,6aS)-5-hydroxy-4-[(E,3S)-3-hydroxyoct-1-enyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]furan-3-yl]pentanoic acid](/img/structure/B13824012.png)

